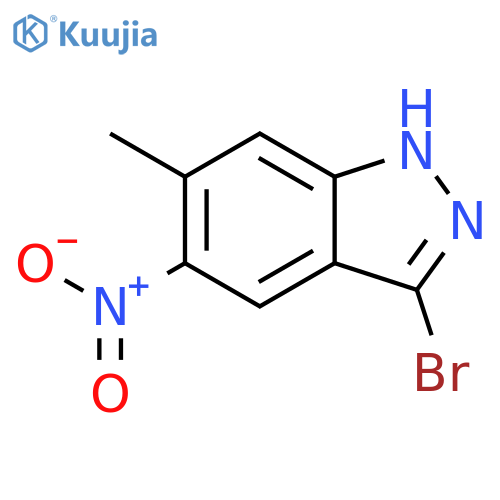

Cas no 1000343-58-7 (3-bromo-6-methyl-5-nitro-2H-indazole)

1000343-58-7 structure

商品名:3-bromo-6-methyl-5-nitro-2H-indazole

CAS番号:1000343-58-7

MF:C8H6BrN3O2

メガワット:256.056140422821

MDL:MFCD09026989

CID:1076548

PubChem ID:24729258

3-bromo-6-methyl-5-nitro-2H-indazole 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-6-methyl-5-nitro-1H-indazole

- 3-Bromo-6-methyl-5-nitro indazole

- AD-5010

- AG-L-57638

- CTK5I2871

- SBB101665

- SureCN1199907

- 3-bromo-6-methyl-5-nitro-2H-indazole

- 3-BROMO-5-NITRO-6-METHYL (1H)INDAZOLE

- SCHEMBL1199907

- A897675

- GIOGUISZUYCHAK-UHFFFAOYSA-N

- 1H-Indazole, 3-bromo-6-methyl-5-nitro-

- 3-Bromo-5-nitro-6-methyl(1h)indazole

- 1000343-58-7

- CS-0033957

- AKOS005071732

- 3-Bromo-5-nitro-6-methyl-1H-indazole

- MFCD09026989

- DTXSID00646664

- DB-204440

-

- MDL: MFCD09026989

- インチ: InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)

- InChIKey: GIOGUISZUYCHAK-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=NNC(Br)=C2C=C1[N+]([O-])=O

計算された属性

- せいみつぶんしりょう: 254.96434g/mol

- どういたいしつりょう: 254.96434g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 74.5Ų

じっけんとくせい

- 密度みつど: 1.836±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.056 g/l)(25ºC)、

3-bromo-6-methyl-5-nitro-2H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK343-50mg |

3-bromo-6-methyl-5-nitro-2H-indazole |

1000343-58-7 | 95+% | 50mg |

299.0CNY | 2021-07-14 | |

| Key Organics Ltd | AD-5010-10G |

3-bromo-6-methyl-5-nitro-1H-indazole |

1000343-58-7 | >95% | 10g |

£2224.00 | 2025-02-08 | |

| Apollo Scientific | OR18056-1g |

3-Bromo-6-methyl-5-nitro-1H-indazole |

1000343-58-7 | 1g |

£17.00 | 2025-02-19 | ||

| TRC | B808395-2mg |

3-Bromo-6-methyl-5-nitro-1H-indazole |

1000343-58-7 | 2mg |

$ 65.00 | 2022-06-06 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD207871-250mg |

3-Bromo-6-methyl-5-nitro-1H-indazole |

1000343-58-7 | 95+% | 250mg |

¥747.0 | 2022-03-01 | |

| Apollo Scientific | OR18056-250mg |

3-Bromo-6-methyl-5-nitro-1H-indazole |

1000343-58-7 | 250mg |

£15.00 | 2025-02-19 | ||

| Chemenu | CM150493-250mg |

3-Bromo-6-methyl-5-nitro-1H-indazole |

1000343-58-7 | 95%+ | 250mg |

$108 | 2023-02-19 | |

| Key Organics Ltd | AD-5010-1G |

3-bromo-6-methyl-5-nitro-1H-indazole |

1000343-58-7 | >95% | 1g |

£278.00 | 2025-02-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW023-1G |

3-bromo-6-methyl-5-nitro-2H-indazole |

1000343-58-7 | 95% | 1g |

¥ 2,851.00 | 2023-03-08 | |

| A2B Chem LLC | AA00575-1g |

3-Bromo-6-methyl-5-nitro-1H-indazole |

1000343-58-7 | 1g |

$61.00 | 2024-04-20 |

1000343-58-7 (3-bromo-6-methyl-5-nitro-2H-indazole) 関連製品

- 5228-48-8(2-methyl-5-nitro-indazole)

- 5401-94-5(5-nitro-1H-indazole)

- 7597-18-4(6-nitro-1H-indazole)

- 2942-40-7(4-Nitro-1H-indazole)

- 2942-42-9(7-Nitroindazole)

- 61149-54-0(5-Methyl-4-nitro-1H-indole)

- 40621-84-9(3-Methyl-5-nitro-1H-indazole)

- 41339-17-7(5-Nitro-1H-indazol-3-amine)

- 6494-19-5(3-Methyl-6-nitro-1H-indazole)

- 315203-37-3(6-Nitro-1H-indazole-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1000343-58-7)3-bromo-6-methyl-5-nitro-2H-indazole

清らかである:99%

はかる:1g

価格 ($):198.0